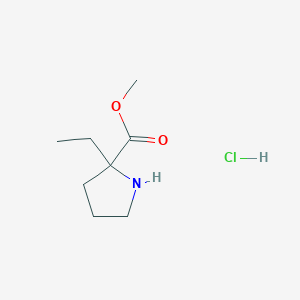![molecular formula C11H8F4O2 B1379352 1-[3-Fluoro-5-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid CAS No. 1260780-99-1](/img/structure/B1379352.png)
1-[3-Fluoro-5-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid
Descripción general
Descripción
“1-[3-Fluoro-5-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid” is a chemical compound with the CAS Number: 1260780-99-1 . It has a molecular weight of 248.18 . The compound is in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H8F4O2/c12-8-4-6 (10 (1-2-10)9 (16)17)3-7 (5-8)11 (13,14)15/h3-5H,1-2H2, (H,16,17) . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound is a powder . Its storage temperature and other physical properties are not specified in the search results.Aplicaciones Científicas De Investigación
Environmental Impact and Degradation
- Environmental Persistence of Fluorinated Compounds : Studies have shown that fluorinated alternatives to long-chain perfluoroalkyl carboxylic acids (PFCAs) and perfluoroalkane sulfonic acids (PFSAs) are used in various applications due to their stability and resistance to environmental degradation. However, the environmental releases, persistence, and human and biota exposure levels of these alternatives raise concerns about their safety and necessitate further research for risk assessment and management (Wang et al., 2013).
- Microbial Degradation of Polyfluoroalkyl Chemicals : The biodegradation of polyfluoroalkyl chemicals, which could include compounds like 1-[3-Fluoro-5-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid, is crucial for understanding their environmental fate. Research indicates that microbial processes can degrade non-fluorinated functionalities, leading to the formation of persistent PFCAs and PFSAs, highlighting the need for more studies on the biodegradability of fluorinated alternatives (Liu & Avendaño, 2013).
Chemical Synthesis and Application
- Fluoroalkylation Reactions in Aqueous Media : The development of methods for fluoroalkylation, including the introduction of trifluoromethyl groups into organic molecules, has been explored for creating pharmaceuticals, agrochemicals, and functional materials. These reactions highlight the role of fluorinated compounds in enhancing the properties of organic molecules under environmentally friendly conditions (Song et al., 2018).
Safety and Hazards
Mecanismo De Acción
Target of Action
Compounds with similar structures have been known to interact with various enzymes and receptors in the body .
Mode of Action
It is known that the presence of a trifluoromethyl group can enhance the potency of a compound towards its target .
Biochemical Pathways
Compounds with similar structures have been known to participate in various biochemical reactions, including suzuki–miyaura coupling .
Result of Action
Compounds with similar structures have been known to exhibit various biological activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-[3-Fluoro-5-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid . These factors could include pH, temperature, and the presence of other compounds.
Análisis Bioquímico
Biochemical Properties
1-[3-Fluoro-5-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The trifluoromethyl group in its structure is known to enhance the compound’s stability and reactivity. This compound can act as a substrate or inhibitor for specific enzymes, influencing biochemical pathways and reactions. For instance, it may interact with enzymes involved in oxidative stress responses, thereby modulating the activity of antioxidant proteins and other related biomolecules .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may alter the expression of genes involved in cell proliferation and apoptosis, leading to changes in cell growth and survival. Additionally, it can impact cellular metabolism by affecting the activity of metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with specific biomolecules. This compound can bind to enzymes and proteins, leading to enzyme inhibition or activation. For instance, it may inhibit the activity of certain kinases, thereby affecting downstream signaling pathways. Additionally, it can induce changes in gene expression by interacting with transcription factors or other regulatory proteins, ultimately influencing cellular functions and processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products may have different biochemical activities. Long-term exposure to this compound in in vitro or in vivo studies can lead to cumulative effects on cellular processes, including alterations in cell signaling and metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhancing antioxidant responses or modulating metabolic pathways. At higher doses, it can induce toxic or adverse effects, including oxidative stress, inflammation, and cellular damage. Threshold effects have been observed, where the compound’s impact on cellular functions changes significantly at specific dosage levels .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, this compound may influence the activity of enzymes involved in the tricarboxylic acid (TCA) cycle, glycolysis, and oxidative phosphorylation. These interactions can lead to changes in energy production and overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes, allowing it to accumulate in specific cellular compartments. Additionally, it may bind to proteins that facilitate its distribution within the cell, influencing its localization and accumulation in different tissues .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles, such as the mitochondria, nucleus, or endoplasmic reticulum. Its localization can affect its activity and function, as it may interact with different biomolecules in distinct subcellular environments. For example, its presence in the mitochondria can influence mitochondrial metabolism and energy production .
Propiedades
IUPAC Name |
1-[3-fluoro-5-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F4O2/c12-8-4-6(10(1-2-10)9(16)17)3-7(5-8)11(13,14)15/h3-5H,1-2H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHHHXFUMRLHTJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC(=CC(=C2)F)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801160201 | |
| Record name | Cyclopropanecarboxylic acid, 1-[3-fluoro-5-(trifluoromethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801160201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260780-99-1 | |
| Record name | Cyclopropanecarboxylic acid, 1-[3-fluoro-5-(trifluoromethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1260780-99-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopropanecarboxylic acid, 1-[3-fluoro-5-(trifluoromethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801160201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


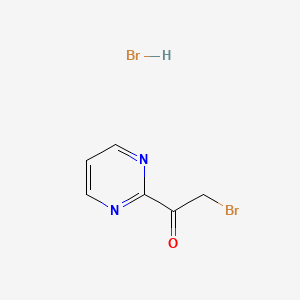
methanone hydrobromide](/img/structure/B1379271.png)
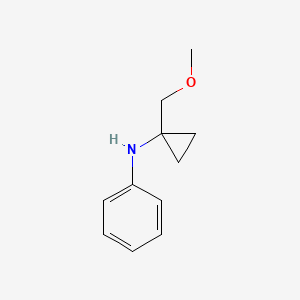
![1-Azabicyclo[2.2.2]octane-2-carboxylic acid, hydrochloride, (R)-(9CI)](/img/structure/B1379275.png)
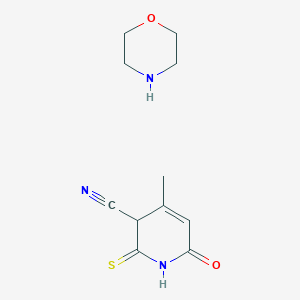
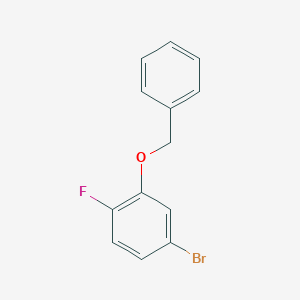
![3-[(4-Bromophenyl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1379281.png)
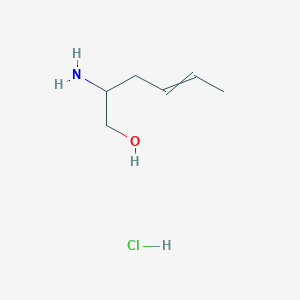

![3-Fluoro-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B1379285.png)

